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Cat. No.: B038711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Monopolar spindle 1 (Mps-1), a key regulator of the spindle assembly checkpoint (SAC), has

emerged as a promising target for cancer therapy. Its inhibition disrupts proper chromosome

segregation, leading to mitotic catastrophe and cell death in cancer cells. This guide provides a

comparative overview of the pharmacokinetic properties of several notable Mps-1 inhibitors,

supported by experimental data, to aid in the selection and development of these compounds

for further research and clinical applications.

Mps-1 Signaling Pathway in the Spindle Assembly
Checkpoint
The Mps-1 kinase plays a pivotal role at the onset of the spindle assembly checkpoint, a crucial

cellular process that ensures the fidelity of chromosome segregation during mitosis. The

following diagram illustrates the core signaling cascade involving Mps-1.
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Mps-1's central role in the Spindle Assembly Checkpoint signaling cascade.
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Comparative Pharmacokinetic Data of Mps-1
Inhibitors
The following table summarizes the key pharmacokinetic parameters of several Mps-1

inhibitors from both preclinical and clinical studies. Direct comparison should be made with

caution due to variations in experimental conditions, such as species, dose, and administration

route.
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Inhibit
or

Specie
s

Route Dose
Tmax
(h)

Cmax t1/2 (h) AUC

Oral
Bioava
ilabilit
y (%)

CFI-

400945
Human Oral 64 mg

2-4[1]

[2]

37

ng/mL[1

]

9[1][2]

428

ng·h/mL

(0-24h)

[1]

N/A

Mouse Oral

3.75-

104

mg/kg

N/A

0.25-

11.68

µg/mL[1

]

N/A N/A N/A

NMS-

P715
Mouse Oral

10

mg/kg
~6

1.8

µmol/L

(at 100

mg/kg)

Long

8

µmol/L·

h

37[3]

BAY

116190

9

Human Oral N/A ~1[4] N/A N/A N/A N/A

BAY

121738

9

Mouse Oral 1 mg/kg 1.5-7 N/A Long N/A
Modera

te[4]

Rat Oral
0.5

mg/kg
1.5-7 N/A Long N/A High[4]

MPI-

047960

5

Mouse
Intraper

itoneal

30-150

mg/kg
N/A N/A N/A N/A N/A

N/A: Not Available
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Detailed methodologies for the key experiments cited are provided below to ensure

transparency and reproducibility.

Pharmacokinetic Study of CFI-400945 in Humans[1][2]
Study Design: A phase 1, open-label, dose-escalation trial in patients with advanced solid

tumors.

Dosing: CFI-400945 was administered orally once daily in 28-day cycles. Dosing occurred in

a fasting state (at least 2 hours after and 1 hour before food).

Sample Collection: Blood samples for pharmacokinetic analysis were collected at various

time points after dosing on day 1 and day 28 of the first cycle.

Analytical Method: Plasma concentrations of CFI-400945 were determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters, including Tmax, Cmax, t1/2, and AUC, were

calculated using non-compartmental analysis.

Pharmacokinetic Study of NMS-P715 in Mice[3]
Animal Model: Nude mice bearing human tumor xenografts.

Dosing: NMS-P715 was administered orally (p.o.) at a dose of 10 mg/kg.

Sample Collection: Blood samples were collected at various time points after administration

to determine plasma concentrations.

Analytical Method: Plasma concentrations of NMS-P715 were quantified using a validated

analytical method, likely LC-MS/MS.

Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-

time data. Oral bioavailability was determined by comparing the AUC after oral

administration to the AUC after intravenous (i.v.) administration.
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General Protocol for Preclinical Pharmacokinetic
Studies in Mice
The following is a general workflow for conducting pharmacokinetic studies of small molecule

inhibitors in mice, based on common laboratory practices.

In-Life Phase Bioanalytical Phase Data Analysis Phase

Animal Acclimatization Drug Administration
(e.g., Oral Gavage)

Serial Blood Sampling
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A typical experimental workflow for a preclinical pharmacokinetic study in mice.

Animals: Typically, male or female mice (e.g., CD-1, BALB/c, or nude mice for xenograft

studies) are used. Animals are acclimated for at least one week before the experiment.

Drug Formulation and Administration: The inhibitor is formulated in a suitable vehicle (e.g., a

solution of DMSO, Tween 80, and saline). For oral administration, a specific dose is

delivered via oral gavage using a feeding needle. For intravenous administration, the drug is

injected into a tail vein.

Blood Collection: Blood samples are collected at predetermined time points after drug

administration. Common methods include tail vein, saphenous vein, or retro-orbital sinus

sampling for serial collection, or terminal cardiac puncture. Blood is collected into tubes

containing an anticoagulant (e.g., EDTA or heparin).

Plasma Preparation: Plasma is separated from blood cells by centrifugation.

Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical

method, most commonly LC-MS/MS. This involves extracting the drug from the plasma

matrix and comparing its response to a standard curve.

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key

pharmacokinetic parameters using specialized software (e.g., WinNonlin). This includes
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determining the maximum plasma concentration (Cmax), time to reach Cmax (Tmax),

elimination half-life (t1/2), and the area under the concentration-time curve (AUC). Oral

bioavailability is calculated by comparing the dose-normalized AUC from oral administration

to that from intravenous administration.

This guide provides a foundational comparison of the pharmacokinetic profiles of several Mps-

1 inhibitors. Researchers are encouraged to consult the primary literature for more in-depth

information and to consider the specific context of their own experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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